molecular formula C22H26FN3O2 B1209307 1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 34104-74-0

1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1209307
CAS RN: 34104-74-0
M. Wt: 383.5 g/mol
InChI Key: MTEKHJOHUOHRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as 1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one, is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34104-74-0

Product Name

1-(1-(4-(4-Fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H26FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18,21,27H,3,6,11-15H2,(H,24,28)

InChI Key

MTEKHJOHUOHRQZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)O

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)O

synonyms

1-(1-(4-(4-fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one
2H-Benzimidazol-2-one, 1-(1-(4-(4-fluorophenyl)-4-hydroxybutyl)-4-piperidinyl)-1,3-dihydro-
TVX Q 5402
TVX Q-5402

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2.0 g of lithium aluminum hydride and 180 ml of tetrahydrofuran at room temperature, was added 4.6 g of 1-[1-(β-p-fluorobenzoylpropionyl)-4-piperidyl]-2-oxobenzimidazoline portionwise over a period of about 10 minutes. The mixture was further stirred at room temperature for one hour, then gradually heated to 60°C over a period of one hour, stirred for additional 4 hours at 60° - 65°C, and then cooled in ice. To the reaction mixture was carefully added 20 milliliters of cold water, and the precipitate formed was filtered off. The filtrate was added with 6 ml of acetic acid, and the tetrahydrofuran was removed by distillation under reduced pressure. The residue was made slightly alkaline by adding a 14% aqueous ammonia, and the solid precipitated was collected by filtration, dried, and recrystallized from toluene to obtain a white crystalline powder of 1-(p-fluorophenyl)-4-[4-(2-oxo-1-benzimidazolinyl)-piperidino]-1-butanol, melting at 160° - 161° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
1-[1-(β-p-fluorobenzoylpropionyl)-4-piperidyl]-2-oxobenzimidazoline
Quantity
4.6 g
Type
reactant
Reaction Step Two

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